2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H11F3N4O and its molecular weight is 236.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists
Mode of Action
If it does interact with GABA receptors as suggested by the use of related compounds , it might alter the function of these receptors, leading to changes in neuronal signaling.
Biochemical Pathways
The specific biochemical pathways affected by 2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one are not mentioned in the search results. If the compound does interact with GABA receptors, it could potentially affect neuronal signaling pathways. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
If the compound does interact with GABA receptors, it could potentially alter neuronal signaling, which could have various effects depending on the specific context within the nervous system .
Biochemical Analysis
Cellular Effects
The effects of 2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying proteins involved in signal transduction. For instance, it can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions may result in altered transcriptional activity and changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also bind to specific sites on biomolecules, altering their conformation and function. For example, the trifluoromethyl group can enhance the binding affinity of the compound to hydrophobic pockets in proteins, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively modify target proteins and influence cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress, apoptosis, and adverse impacts on organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, it can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to accumulate in hydrophobic regions of the cell, such as lipid membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences. The localization of this compound can significantly impact its activity and function within the cell .
Properties
IUPAC Name |
2-azido-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-3-15(4-2-6)7(16)5-13-14-12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIGFGZYCLDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.